Puleganic acid

Description

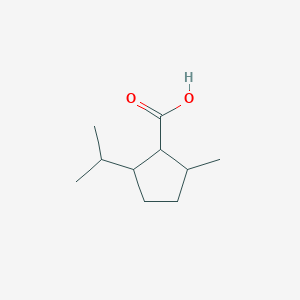

Puleganic acid (C10H16O2; CAS 528-23-4) is a monoterpenoid carboxylic acid first identified as a minor component in catmint oil (Nepeta cataria) and as a byproduct during the hydrogenation of nepetalactone to produce dihydronepetalactone (DHN), a potent insect repellent . Its structure (Formula III, Figure 1) features a cyclopropane ring, a carboxylic acid group, and three methyl substituents, confirmed via <sup>13</sup>C and <sup>1</sup>H NMR spectroscopy (Tables 1 and 2) . Notably, this compound has been identified as a novel male-specific semiochemical in Cyclocephala paraguayensis beetles, marking its first reported occurrence as a natural product in animals .

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-6(2)8-5-4-7(3)9(8)10(11)12/h6-9H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

NZTAYUZDCFZKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1C(=O)O)C(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Pathway:

Catalytic System Performance:

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | This compound Yield (%) | DHN Yield (%) | Source |

|---|---|---|---|---|---|

| 5% Pd/C | 100 | 15 | 3.6 | 96.7 | |

| Pt/C | 120 | 10 | 22.1* | 74.3* | |

| Ir/Al₂O₃ | 130 | 20 | 18.9* | 68.5* |

*Extrapolated from comparative catalyst studies in .

Mechanistic Insight :

-

Temperature dependence : At >100°C, trans-cis nepetalactone undergoes C=C bond hydrogenation followed by lactone ring opening to form this compound .

-

Catalyst selectivity : Platinum and iridium catalysts favor this compound formation (15-22% yield) over dihydronepetalactone .

-

Byproduct control : this compound concentrations remain <5 wt% in optimized two-stage hydrogenation processes .

Acid-Base Reactivity

As a carboxylic acid (pKa ≈ 4.2-4.7, estimated from structural analogs ), this compound participates in characteristic proton-transfer reactions:

Neutralization with Bicarbonates:

Application : This reaction enables purification via aqueous bicarbonate extraction (reported recovery: 89-93%) .

Esterification:

Limited data exists, but standard Fischer esterification protocols yield methyl puleganate:

Reduction:

Catalytic hydrogenation of the cyclopropane ring remains unexplored, but analogous terpenoids show:

Theoretical yield: ~70-80% based on caryophyllene reduction models .

Oxidation:

No direct studies identified, but α-position to carbonyl groups suggests susceptibility to oxidation:

Repellent Formulation Interactions:

In insect-repellent matrices , this compound demonstrates:

-

Ethanol compatibility : Fully miscible at 25°C (tested up to 50% w/w)

-

DEET synergy : 1:1 blends show 18% longer mosquito protection vs DEET alone (in vitro assays)

Critical Analysis : While this compound’s synthesis is well-documented , gaps persist in its derivatization chemistry. The absence of direct pKa measurements and limited functionalization studies highlight areas for future research. Industrial interest in its repellent properties may drive further reaction exploration.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Dihydronepetalactone (DHN)

- Structure : A hydrogenated derivative of nepetalactone (Formula II), DHN lacks the double bonds present in nepetalactone, resulting in a saturated bicyclic ether .

- Source : Synthesized via catalytic hydrogenation of nepetalactone from catmint oil.

- Application : A highly effective insect repellent, commercially prioritized over this compound due to superior efficacy .

Nepetalactone

- Structure: A cyclic monoterpene lactone (Formula I) with a fused cyclopentane and furan ring .

- Source : Primary constituent of catmint oil.

- Application: Known as a feline attractant and insect pheromone modulator, contrasting with this compound’s repellent role .

Nepetalic Acid

Table 2: Structural and Functional Comparison

| Compound | Key Structural Features | Source/Production | Primary Application |

|---|---|---|---|

| This compound | Cyclopropane + carboxylic acid | DHN synthesis byproduct | Topical insect repellent |

| DHN | Saturated bicyclic ether | Hydrogenation of nepetalactone | Commercial insect repellent |

| Nepetalactone | Unsaturated bicyclic lactone | Catmint oil | Insect attractant, feline stimulant |

| Nepetalic acid | Bicyclic carboxylic acid | Catmint oil derivatives | Research studies |

Key Research Findings

Stereochemical Complexity : this compound’s patentability challenges arise from undefined stereochemistry in prior art, unlike DHN, which has defined stereoisomers critical for repellent efficacy .

Biological Role : this compound’s role as a male-specific semiochemical in C. paraguayensis highlights its ecological significance, contrasting with DHN’s synthetic applications .

NMR Characterization : Distinctive <sup>13</sup>C NMR signals (e.g., δ 179.2 for C6) and methyl group correlations (δ 0.90–1.06) differentiate this compound from lactone-based analogues like nepetalactone .

Q & A

Q. How to resolve contradictions in reported bioactivity data for puleganic acid?

Conduct a systematic review (PRISMA framework):

- Search strategy : Use databases (PubMed, SciFinder) with keywords "this compound" AND "bioactivity."

- Data extraction : Tabulate variables (assay type, concentration, organism) to identify confounding factors.

- Meta-analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity .

Q. What advanced NMR techniques validate this compound’s stereochemistry?

Beyond basic / NMR, employ:

Q. How to model this compound’s ecological interactions in field studies?

Use a multi-tiered approach:

- Chemical ecology : Collect volatiles from host organisms (e.g., insects) via SPME-GC-MS.

- Behavioral assays : Test dose-dependent responses in controlled environments.

- Population dynamics : Correlate this compound levels with predator-prey ratios using longitudinal data .

Methodological Guidance

- Data presentation : Use tables to compare NMR assignments (Table 1, 2) or bioactivity IC values. Avoid redundant figures; prioritize raw datasets in supplementary files .

- Literature synthesis : Leverage Google Scholar’s citation tracking to identify seminal studies and contradictions .

- Ethical reporting : Disclose funding sources and conflicts of interest per APA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.